
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate
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Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a fluorine atom, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate typically involves esterification reactions. One common method is the reaction of 5-fluorobenzoic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: 5-fluorobenzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Ethyl 2-(2-ethoxy-2-oxoethyl)-4-fluorobenzoate
- Ethyl 2-(2-ethoxy-2-oxoethyl)-3-fluorobenzoate
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate is unique due to the position of the fluorine atom on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Introduction
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate is a synthetic organic compound with a unique chemical structure that includes a benzoate moiety, an ethoxy group, and a fluorine atom. Its molecular formula is C13H15F1O3, and it has a molecular weight of approximately 236.26 g/mol. The presence of the fluorine atom is believed to enhance its reactivity and biological activity, making it of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound's specific functional groups contribute to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study involving ethyl derivatives showed effective inhibition against various microorganisms, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may also possess similar properties due to its structural characteristics.
Anticancer Potential
Research into fluorinated compounds has revealed their potential in cancer therapy. This compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can affect cell proliferation and induce apoptosis in cancer cell lines . The binding affinity of this compound to specific proteins involved in cancer pathways needs further exploration.
The biological activity of this compound may be attributed to its ability to modulate enzyme activity or interact with cellular receptors. For example, compounds with similar structures have been shown to inhibit enzymes like monoacylglycerol lipase (MAGL), which plays a critical role in lipid metabolism and endocannabinoid signaling . Understanding the precise mechanism will require more detailed biochemical studies.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Contains benzylthio and biphenyl groups | Significant antibacterial and antifungal activity |
Ethyl carbethoxymethyl phthalate | Phthalate backbone with ethoxy substituents | Known for plasticizing properties |
Diethyl o-carboxybenzoyloxyacetate | Carboxylic acid functionality | Used in polymer chemistry |
The unique fluorinated structure of this compound may enhance its reactivity compared to these compounds, potentially leading to greater biological efficacy .
Case Study: Anticancer Activity
In a recent investigation, ethyl derivatives were tested for their effects on breast cancer cell lines. The results indicated that compounds with similar structures effectively reduced cell viability by inducing apoptosis through the activation of caspase pathways . Further studies are necessary to isolate the effects of this compound specifically.
Research Findings: Enzyme Inhibition
Another study focused on the inhibition of MAGL by structurally related compounds. It was found that fluorination at specific positions significantly enhanced inhibitory potency, suggesting that this compound may also exhibit potent MAGL inhibitory activity . This aligns with the growing interest in fluorinated compounds as therapeutic agents.
Properties
Molecular Formula |
C13H15FO4 |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)7-9-5-6-10(14)8-11(9)13(16)18-4-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
YHOKRZMHAOEPEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)F)C(=O)OCC |
Origin of Product |
United States |
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